Pyridazine

Catalog No.
S570119
CAS No.
289-80-5
M.F
C4H4N2
M. Wt
80.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridazine

CAS Number

289-80-5

Product Name

Pyridazine

IUPAC Name

pyridazine

Molecular Formula

C4H4N2

Molecular Weight

80.09 g/mol

InChI

InChI=1S/C4H4N2/c1-2-4-6-5-3-1/h1-4H

InChI Key

PBMFSQRYOILNGV-UHFFFAOYSA-N

SMILES

C1=CC=NN=C1

Solubility

12.49 M

Synonyms

1,2-diazabenzene, pyridazine

Canonical SMILES

C1=CC=NN=C1

Pyridazine, a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a valuable scaffold in medicinal chemistry due to its unique properties and diverse biological activities []. This section explores the scientific research applications of pyridazine and its derivatives in drug discovery and development.

Diverse Pharmacological Activities

Pyridazine derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for various therapeutic applications. Extensive research has shown their potential in treating various diseases, including:

  • Antimicrobial activity: Pyridazines display promising antibacterial, antifungal, and antimalarial properties. Studies have identified specific derivatives effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) [].
  • Anticancer properties: Several pyridazine derivatives demonstrate significant anticancer activity by targeting different cellular processes like cell proliferation and migration. Research is ongoing to explore their potential in cancer treatment [].
  • Antihypertensive and diuretic effects: Some pyridazine derivatives exhibit vasodilatory and diuretic properties, making them potential candidates for treating hypertension and related cardiovascular disorders [].
  • Other potential applications: Pyridazines are also being investigated for their potential in treating various other diseases, including neurodegenerative disorders, diabetes, and inflammatory conditions [].

Unique Properties Facilitating Drug Design

The distinctive physicochemical properties of pyridazine contribute to its attractiveness in drug design:

  • Hydrogen bonding: Pyridazine possesses two nitrogen atoms, enabling it to form hydrogen bonds with other molecules, which is crucial for binding to biological targets [].
  • High polarity: The presence of nitrogen atoms makes pyridazine polar, enhancing its solubility in water and potentially improving its bioavailability.
  • Metabolic stability: Compared to other aromatic rings, pyridazine exhibits lower susceptibility to metabolism by the liver enzyme cytochrome P450, potentially reducing drug-drug interactions.

These properties allow researchers to design pyridazine-based drugs with better target specificity, improved pharmacokinetic profiles, and potentially fewer side effects.

Ongoing Research and Future Potential

Pyridazine continues to be a subject of active research in medicinal chemistry. Scientists are constantly exploring new derivatives with enhanced pharmacological activities and improved drug-like properties. The ongoing research focuses on:

  • Developing more selective and potent drugs: Refining existing pyridazine derivatives to target specific disease mechanisms with greater efficacy and fewer off-target effects.
  • Optimizing drug delivery: Utilizing various strategies to improve the delivery and absorption of pyridazine-based drugs, enhancing their therapeutic potential.
  • Understanding the mechanisms of action: Investigating the precise molecular mechanisms by which pyridazines exert their therapeutic effects, facilitating the development of more targeted and effective therapies.

Pyridazine is an aromatic, heterocyclic organic compound characterized by its molecular formula C4H4N2C_4H_4N_2. It features a six-membered ring containing two adjacent nitrogen atoms, making it a member of the diazine family. Pyridazine is typically a colorless liquid with a boiling point of 208 °C. It is isomeric with other diazines such as pyrimidine and pyrazine, which have different arrangements of nitrogen atoms within their structures. Although pyridazines are rare in nature, they serve as important pharmacophores found in various herbicides and pharmaceuticals, including drugs like hydralazine and cadralazine .

Pyridazine exhibits diverse chemical reactivity due to its electron-deficient nature. Key reactions include:

  • Nucleophilic Substitution: Pyridazine can undergo nucleophilic substitution reactions where electrophiles attack the nitrogen atoms or carbon atoms in the ring, leading to the formation of various derivatives .
  • Aza-Diels-Alder Reaction: This reaction allows for the regioselective synthesis of pyridazine derivatives from triazines and propynylamines, showcasing its utility in organic synthesis .
  • Ring Opening and Contraction: Pyridazine can also participate in ring opening and contraction reactions, particularly when treated with potassium amide in liquid ammonia, leading to the formation of new ring systems .

Pyridazine and its derivatives exhibit notable biological activities, making them significant in medicinal chemistry. They are often incorporated into the structure of various pharmaceuticals:

  • Antihypertensive Agents: Compounds like hydralazine are used to manage hypertension.
  • Antidepressants: Drugs such as minaprine and pipofezine demonstrate antidepressant properties.
  • Herbicides: Pyridazine derivatives are utilized in agricultural chemistry for their herbicidal activity .

Several methods exist for synthesizing pyridazines:

  • Condensation Reactions: The classic method involves the condensation of phenylhydrazine with levulinic acid, which was first reported by Emil Fischer.
  • Oxidation and Decarboxylation: Another approach includes oxidizing benzocinnoline to form pyridazinetetracarboxylic acid followed by decarboxylation.
  • 1,4-Diketone Condensation: A more common synthetic route involves the condensation of 1,4-diketones or 4-ketoacids with hydrazines .

Recent advancements have introduced methods such as Lewis acid-mediated reactions and copper-catalyzed cyclizations that provide high yields and regioselectivity for pyridazine derivatives .

Pyridazine compounds find applications across various fields:

  • Pharmaceuticals: Used in the formulation of drugs targeting cardiovascular diseases and mental health conditions.
  • Agricultural Chemicals: Employed as herbicides due to their effectiveness against certain weeds.
  • Material Science: Incorporated into functionalized π-conjugated materials for electronic applications .

Research has shown that pyridazines can coordinate with transition metals to form complexes that have synthetic utility. These interactions enhance their potential as catalysts in organic reactions. Additionally, studies on their reactivity with electrophiles reveal insights into their chemical behavior under different conditions .

Pyridazine is part of a broader class of diazines, which includes several similar compounds:

CompoundStructure TypeUnique Features
PyrimidineSix-membered ring with one nitrogen at positions 1 and 3Found in nucleic acids; more stable than pyridazine
PyrazineSix-membered ring with two nitrogen atoms at positions 1 and 4Less reactive than pyridazine; used in flavoring agents
QuinolineSix-membered ring with one nitrogen atomExhibits strong aromatic properties; used in dyes and pharmaceuticals

Pyridazine's unique arrangement of nitrogen atoms contributes to its distinct reactivity profile compared to these similar compounds. Its ability to participate in specific nucleophilic reactions sets it apart from others like pyrimidine and pyrazine, which have different electronic properties and reactivity patterns .

Pyridazine (1,2-diazine), a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, was first synthesized in 1886 by Emil Fischer during his investigations into the Fischer indole synthesis. Fischer’s pivotal work involved the condensation of phenylhydrazine with levulinic acid, yielding substituted pyridazines. The unsubstituted parent compound was isolated in 1895 by Carl Tauber, who decarboxylated pyridazine tetracarboxylic acid derived from benzocinnoline oxidation. Early research faced challenges due to pyridazine’s limited natural occurrence and the complexity of its synthesis. However, Fischer’s discovery of phenylhydrazine’s reactivity with carbonyl compounds laid the groundwork for subsequent heterocyclic studies.

Key Early Milestones:

  • 1886: Fischer synthesizes substituted pyridazines via phenylhydrazine reactions.
  • 1895: Tauber isolates pure pyridazine through decarboxylation.
  • Early 20th century: Synthetic routes expand to include 1,4-diketones and hydrazines.

Historical Significance in Heterocyclic Chemistry

Pyridazine’s unique electronic structure—characterized by a high dipole moment (3.94 D) and dual hydrogen-bonding capacity—distinguished it from other diazines (pyrimidine, pyrazine). Its weak basicity (pKa ~2.24) and π-electron deficiency made it a subject of intrigue in early physical organic chemistry.

Contributions to Heterocyclic Theory:

  • Resonance and Aromaticity: Pyridazine’s resonance hybrid (Figure 1) highlighted the destabilizing effect of adjacent nitrogen atoms, contrasting with the more stable pyrimidine and pyrazine.
  • Bioisosterism: Pyridazine’s ability to replace phenyl or other heteroaromatic rings in drug design emerged from its hydrogen-bonding and dipole-dipole interactions.

Table 1: Comparative Properties of Diazines

PropertyPyridazinePyrimidinePyrazine
Dipole Moment (D)3.942.100.80
Melting Point (°C)-820–2257
Boiling Point (°C)208123115

Evolution of Pyridazine Research

The mid-20th century marked a turning point, with pyridazine gaining prominence in agrochemicals and pharmaceuticals:

Synthetic Advancements:

  • Diaza–Wittig Reaction: Enabled efficient synthesis of fused pyridazines from 1,3-diketones.
  • Transition Metal Catalysis: Ruthenium- and palladium-mediated cyclizations expanded access to polysubstituted derivatives.

Functional Applications:

  • Herbicides: Pyridafol (1960s) and credazine (1970s) leveraged pyridazine’s photosynthesis-inhibiting properties.
  • Pharmaceuticals: The 21st-century approvals of relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (TYK2 inhibitor) underscored pyridazine’s drug design versatility.

Modern Innovations:

  • Catalytic C–H Functionalization: Direct functionalization at C3/C6 positions enabled rapid diversification.
  • Bioconjugation: Pyridazine-based linkers improved antibody-drug conjugate stability.

Pyridazine is an aromatic heterocyclic organic compound with the molecular formula C₄H₄N₂ [1] [3]. The compound contains a six-membered ring structure with two adjacent nitrogen atoms positioned at the 1,2-positions, distinguishing it from other diazine isomers [9]. The molecular weight of pyridazine is 80.09 grams per mole [1] [3] [4].

The structural characteristics of pyridazine are defined by its planar aromatic ring system, where all ring atoms exhibit sp² hybridization [20] [21]. The nitrogen-nitrogen bond length measures 1.328 Å, while the nitrogen-carbon bond distances are approximately 1.358 Å [13]. Internal bond angles within the pyridazine ring approach the characteristic 120° expected for sp² hybridized bond centers, including the N₂-N₁-C₁ angle of 122.74°, C₂-C₃-C₄ angle of 119.07°, and N₂-C₄-C₃ angle of 122.14° [13].

The aromatic character of pyridazine is confirmed by its structural parameters, which indicate existing aromaticity through bond length equalization and planar geometry [13] [14]. The compound follows the Hückel 4n+2 rule with six π-electrons distributed across the conjugated system [25].

PropertyValueReference
Molecular FormulaC₄H₄N₂ [1] [3] [4]
Molecular Weight (g/mol)80.09 [1] [3] [4]
N₁-N₂ Bond Length (Å)1.328 [13]
N₂-C₄ Bond Length (Å)1.358 [13]
Ring Bond Angles~120° [13] [20] [21]
Hybridization Statesp² [20] [21] [25]

Position in Azine Family: Relationship to Pyrimidine and Pyrazine

Pyridazine belongs to the azine family, which comprises six-membered ring compounds containing two heteroatoms, at least one of which is nitrogen [10]. Within this classification, pyridazine is specifically categorized as a diazine, sharing the molecular formula C₄H₄N₂ with its structural isomers pyrimidine and pyrazine [1] [9].

The azine family demonstrates systematic variations in electronic properties based on nitrogen positioning [7]. Pyridazine exhibits unique physicochemical properties characterized by weak basicity and a high dipole moment that influences π-π stacking interactions [5]. The compound possesses robust dual hydrogen-bonding capacity, which contributes to its distinctive applications in molecular recognition [5].

Compared to pyridine, the basicity of pyridazine decreases by approximately four orders of magnitude, becoming substantially reduced due to the presence of two nitrogen atoms within the aromatic system [7]. This electronic modification results from the electron-withdrawing effect of the additional nitrogen atom, which stabilizes the lowest unoccupied molecular orbital and increases overall π-acidity [7].

The aromaticity order within six-membered nitrogen heterocycles follows the sequence: benzene > pyridine > pyridazine ≈ pyrazine ≈ pyrimidine > triazine [23]. This ranking reflects the progressive decrease in aromatic character as carbon atoms are systematically replaced with nitrogen atoms in the ring structure [23].

Physical Properties

Melting Point (-8°C) and Boiling Point (208°C)

Pyridazine exhibits distinctive thermal properties with a melting point of -8°C and a boiling point of 208°C at standard atmospheric pressure [1] [4] [8]. These thermal characteristics reflect the compound's molecular interactions and structural stability [4]. The relatively low melting point indicates weak intermolecular forces in the solid state, while the elevated boiling point suggests significant intermolecular attractions in the liquid phase [8].

The boiling point of 208°C demonstrates the compound's thermal stability and reflects the aromatic character of the heterocyclic system [4] [8]. These thermal properties are consistent with other aromatic nitrogen heterocycles and indicate the influence of nitrogen-nitrogen interactions within the ring structure [8].

Physical State and Appearance

At room temperature, pyridazine exists as a liquid with a clear yellow-brown coloration [4] [8]. The compound maintains its liquid state across a wide temperature range due to the substantial difference between its melting and boiling points [4]. The density of pyridazine measures 1.103 grams per milliliter at 25°C, indicating a higher density than water [4] [8].

The refractive index of pyridazine is 1.503, which provides information about the compound's optical properties and molecular polarizability [4]. The vapor pressure at 25°C measures 0.3±0.3 millimeters of mercury, indicating moderate volatility under standard conditions [4]. The flash point of 85.0°C represents the minimum temperature at which the compound can form an ignitable mixture with air [4].

Solubility Profile and Partition Coefficients

Pyridazine demonstrates complete miscibility with water, indicating excellent hydrophilic properties [4] [8]. This high water solubility results from the presence of two nitrogen atoms within the aromatic ring, which enhance the compound's ability to form hydrogen bonds with water molecules [8]. The polar nature of the nitrogen atoms contributes significantly to the overall hydrophilicity of the molecule [4].

The octanol-water partition coefficient (LogP) of pyridazine is -0.77, confirming its hydrophilic character and low lipophilicity [4]. This negative LogP value indicates a strong preference for the aqueous phase over the organic phase, which is consistent with the compound's complete water miscibility [4]. The topological polar surface area measures 25.78 square angstroms, reflecting the polar contribution of the two nitrogen atoms to the molecular surface [4].

The compound exhibits a pKa value of 2.24 at 20°C, indicating weak basicity compared to aliphatic amines [8]. This reduced basicity results from the aromatic character of the ring system and the electron-withdrawing effect of the adjacent nitrogen atoms [8].

Physical PropertyValueReference
Melting Point (°C)-8 [1] [4] [8]
Boiling Point (°C)208 [1] [4] [8]
Density (g/mL at 25°C)1.103 [4] [8]
Water SolubilityMiscible [4] [8]
LogP (Octanol-Water)-0.77 [4]
pKa (at 20°C)2.24 [8]
Vapor Pressure (mmHg at 25°C)0.3±0.3 [4]

Structural Isomerism in Diazines

Comparison with Pyrimidine and Pyrazine

The three diazine isomers - pyridazine, pyrimidine, and pyrazine - differ in the relative positions of their two nitrogen atoms within the six-membered aromatic ring [1] [9]. Pyridazine contains nitrogen atoms at the 1,2-positions (ortho arrangement), pyrimidine has nitrogen atoms at the 1,3-positions (meta arrangement), and pyrazine features nitrogen atoms at the 1,4-positions (para arrangement) [9] [10].

These positional differences result in distinct electronic properties and molecular behavior [7] [12]. All three compounds share the same molecular formula C₄H₄N₂ and molecular weight of 80.09 grams per mole, but exhibit different physical and chemical characteristics [1] [9]. The nitrogen positioning affects the electron distribution within the aromatic system, influencing properties such as basicity, dipole moment, and reactivity patterns [7].

Pyridazine demonstrates unique structural features due to its adjacent nitrogen arrangement, including a direct nitrogen-nitrogen bond within the aromatic ring [13]. This structural characteristic distinguishes it from pyrimidine and pyrazine, which have their nitrogen atoms separated by carbon atoms [9] [10]. The adjacent nitrogen positioning in pyridazine creates distinctive electronic effects that influence molecular interactions and chemical behavior [5].

Relative Stability of Isomers

The relative stability of diazine isomers varies based on electronic and structural factors [14]. Pyrimidine and pyrazine generally exhibit greater thermodynamic stability compared to pyridazine due to their nitrogen positioning patterns [7]. The meta and para arrangements in pyrimidine and pyrazine provide more favorable electronic distributions than the ortho arrangement in pyridazine [7].

Bond dissociation energy calculations and radical stabilization energy estimations reveal stability trends among diazine radicals, with pyridazine showing intermediate stability characteristics [14]. The adjacent nitrogen atoms in pyridazine create unique electronic interactions that affect the overall molecular stability [14]. These through-space interactions between nitrogen lone pairs influence the relative stability compared to the other diazine isomers [14].

The aromaticity measurements using various computational methods demonstrate that pyridazine maintains aromatic character, although with some differences compared to pyrimidine and pyrazine [23]. The electron delocalization patterns within the pyridazine ring show effective conjugation despite the adjacent nitrogen positioning [23]. The structural arrangement in pyridazine provides a reasonable compromise between electronic stability and molecular functionality [5].

Diazine IsomerNitrogen PositionsRelative StabilityElectronic Arrangement
Pyridazine1,2 (ortho)IntermediateAdjacent N-N
Pyrimidine1,3 (meta)HighAlternating N-C-N
Pyrazine1,4 (para)HighOpposite N-N
Dipole Moment4.22 DHighest among azines; enhances π-π stacking [11] [12] [9]Aromatic Index79Lower than benzene (100); π-deficient system [9] [7]Acid-Base PropertiespKa2.0Moderate basicity; higher than pyrimidine/pyrazine [9] [16] [7]Basicity OrderPyridine > Pyridazine > Pyrimidine > PyrazineReflects nitrogen positioning effects [9] [16] [7]Hydrogen BondingpKBHX1.65Strong H-bond acceptor; dual nitrogen capability [9] [16] [22]C-H Bond Strength-2.90 kcal/mol (C-3)Stronger donor than pyridine C-2 (-2.23 kcal/mol) [9] [16]LipophilicitycLogP-0.508Hydrophilic character; 1.35 units less than pyridine [9] [16] [28]cLogD (pH 1)-2.5Very hydrophilic when protonated [9] [16]TPSA25.8 ŲGood membrane permeability potential [9] [16] [31]

XLogP3

-0.7

Boiling Point

208.0 °C

LogP

-0.72 (LogP)

Melting Point

-8.0 °C

UNII

449GLA0653

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

289-80-5

Wikipedia

Pyridazine

General Manufacturing Information

Pyridazine: ACTIVE

Dates

Last modified: 08-15-2023

Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies

Marwa F Ahmed, Eman Y Santali, Eman M Mohi El-Deen, Ibrahim A Naguib, Radwan El-Haggar
PMID: 33243490   DOI: 10.1016/j.bioorg.2020.104473

Abstract

Novel hybrids of pyridazine-pyrazoline were synthesized aiming to develop new antiproliferative candidates. All compounds were submitted to the National Cancer Institute (NCI), USA, and many were proved to have significant antiproliferative activity. In addition, in vitro studies of the epidermal growth factor receptor (EGFR) inhibition showed that compounds IXn, IXg, IXb and IXl exhibited excellent inhibitory effect (IC
= 0.65, 0.75, 0.82 and 0.84 μM, respectively) compared to Erlotinib (IC
= 0.95 μM). The mechanistic effectiveness in cell cycle progression, apoptotic induction and gene regulation were assessed for the promising compounds IXg and IXn due to their significant EGFR inhibition. Flow cytometeric analysis indicated that compounds IXg and IXn result in increased cell numbers in phase G2/M, suggesting cell cycle arrest in phase G2/M in UO-31cells. Furthermore, real time PCR assay illustrated that compounds IXg and IXn elevated Bax/Bcl2 ratio which confirmed the mechanistic pathway of them. Moreover, the apoptotic induction of UO-31 renal cancer cells was enhanced effectively through activation of caspase-3 by compounds IXg and IXn. On the other hand, molecular docking study was performed to investigate binding mode of interaction of compounds with EGFR-PK in the active site with the aim of rationalizing its promising inhibitory activity. Finally, based on the aforementioned findings, compounds IXg and IXn could be considered as effective apoptosis modulators and promising leads for future development of new anti-renal cancer agents.


A novel class of selective non-nucleoside inhibitors of human DNA methyltransferase 3A

Sunzeyu Huang, Nathaniel J Stillson, Jonathan E Sandoval, Chitoh Yung, Norbert O Reich
PMID: 33705897   DOI: 10.1016/j.bmcl.2021.127908

Abstract

Screening of a small chemical library (Medicines for Malaria Venture Pathogen Box) identified two structurally related pyrazolone (inhibitor 1) and pyridazine (inhibitor 2) DNMT3A inhibitors with low micromolar inhibition constants. The uncompetitive and mixed type inhibition patterns with DNA and AdoMet suggest these molecules act through an allosteric mechanism, and thus are unlikely to bind to the enzyme's active site. Unlike the clinically used mechanism based DNMT inhibitors such as decitabine or azacitidine that act via the enzyme active site, the inhibitors described here could lead to the development of more selective drugs. Both inhibitors show promising selectivity for DNMT3A in comparison to DNMT1 and bacterial DNA cytosine methyltransferases. With further study, this could form the basis of preferential targeting of de novo DNA methylation over maintenance DNA methylation.


Use of Intramolecular 1,5-Sulfur-Oxygen and 1,5-Sulfur-Halogen Interactions in the Design of

Jake Axford, Moo Je Sung, John Manchester, Donovan Chin, Monish Jain, Youngah Shin, Ina Dix, Lawrence G Hamann, Atwood K Cheung, Rajeev Sivasankaran, Karin Briner, Natalie A Dales, Brian Hurley
PMID: 33822618   DOI: 10.1021/acs.jmedchem.0c02173

Abstract

Spinal muscular atrophy (SMA) is a debilitating neuromuscular disease caused by low levels of functional survival motor neuron protein (SMN) resulting from a deletion or loss of function mutation of the survival motor neuron 1 (
) gene. Branaplam (
) elevates levels of full-length SMN protein in vivo by modulating the splicing of the related gene
to enhance the exon-7 inclusion and increase levels of the SMN. The intramolecular hydrogen bond present in the 2-hydroxyphenyl pyridazine core of
enforces a planar conformation of the biaryl system and is critical for the compound activity. Scaffold morphing revealed that the pyridazine could be replaced by a 1,3,4-thiadiazole, which provided additional opportunities for a conformational constraint of the biaryl through intramolecular 1,5-sulfur-oxygen (S···O) or 1,5-sulfur-halogen (S···X) noncovalent interactions. Compound
, which incorporates a 2-fluorophenyl thiadiazole motif, demonstrated a greater than 50% increase in production of full-length SMN protein in a mouse model of SMA.


Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis

Oscar Mammoliti, Adeline Palisse, Caroline Joannesse, Sandy El Bkassiny, Brigitte Allart, Alex Jaunet, Christel Menet, Beatrice Coornaert, Kathleen Sonck, Inge Duys, Philippe Clément-Lacroix, Line Oste, Monica Borgonovi, Emanuelle Wakselman, Thierry Christophe, Nicolas Houvenaghel, Mia Jans, Bertrand Heckmann, Laurent Sanière, Reginald Brys
PMID: 33939425   DOI: 10.1021/acs.jmedchem.1c00138

Abstract

Mounting evidence from the literature suggests that blocking S1P2 receptor (S1PR2) signaling could be effective for the treatment of idiopathic pulmonary fibrosis (IPF). However, only a few antagonists have been so far disclosed. A chemical enablement strategy led to the discovery of a pyridine series with good antagonist activity. A pyridazine series with improved lipophilic efficiency and with no CYP inhibition liability was identified by scaffold hopping. Further optimization led to the discovery of
(GLPG2938), a compound with exquisite potency on a phenotypic IL8 release assay, good pharmacokinetics, and good activity in a bleomycin-induced model of pulmonary fibrosis.


A One-Pot Approach to Novel Pyridazine

Flavio Cermola, Serena Vella, Marina DellaGreca, Angela Tuzi, Maria Rosaria Iesce
PMID: 33920588   DOI: 10.3390/molecules26082341

Abstract

The synthesis of glycosides and modified nucleosides represents a wide research field in organic chemistry. The classical methodology is based on coupling reactions between a glycosyl donor and an acceptor. An alternative strategy for new
-nucleosides is used in this approach, which consists of modifying a pre-existent furyl aglycone. This approach is applied to obtain novel pyridazine
-nucleosides starting with 2- and 3-(ribofuranosyl)furans. It is based on singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization under neutral conditions. The mild three-step one-pot procedure leads stereoselectively to novel pyridazine
-nucleosides of pharmacological interest. The use of acetyls as protecting groups provides an elegant direct route to a deprotected new pyridazine
-nucleoside.


María Angeles Pujante-Galián, Sergio A Pérez, Mercedes G Montalbán, Guzmán Carissimi, Marta G Fuster, Gloria Víllora, Gabriel García
PMID: 33142775   DOI: 10.3390/molecules25215063

Abstract

In this work, the cytotoxic behavior of six ruthenium(II) complexes of stoichiometry [(η
-
-cymene)RuCl
L] (I-VI), L = 4-cyanopyridine (I), 2-aminophenol (II), 4-aminophenol (III), pyridazine (IV), and [(
-
-cymene)RuClL
]PF
; L = cyanopyridine (V), L = 2-aminophenol(VI) towards three cell lines was studied. Two of them, HeLa and MCF-7, are human carcinogenic cells from cervical carcinoma and human breast cancer, respectively. A comparison with healthy cells was carried out with BGM cells which are monkey epithelial cells of renal origin. The behavior of complex II exhibits selectivity towards healthy cells, which is a promising feature for use in cancer treatment since it might reduce the side effects of most current therapies.


Novel coumarin-pyridazine hybrids as selective MAO-B inhibitors for the Parkinson's disease therapy

Fernanda Rodríguez-Enríquez, María Carmen Costas-Lago, Pedro Besada, Miguel Alonso-Pena, Iria Torres-Terán, Dolores Viña, José Ángel Fontenla, Mattia Sturlese, Stefano Moro, Elias Quezada, Carmen Terán
PMID: 32932120   DOI: 10.1016/j.bioorg.2020.104203

Abstract

The 3-pyridazinylcoumarin scaffold was previously reported as an efficient core for the discovery of reversible and selective inhibitors of MAO-B, a validated drug target for PD therapy which also plays an important role in the AD progress. Looking for its structural optimization, novel compounds of hybrid structure coumarin-pyridazine, differing in polarizability and lipophilicity properties, were synthesized and tested against the two MAO isoforms, MAO-A and MAO-B (compounds 17a-f and 18a-f). All the designed compounds selectively inhibited the MAO-B isoenzyme, exhibiting many of them IC
values ranging from sub-micromolar to nanomolar grade and lacking neuronal toxicity. The 7-bromo-3-(6-bromopyridazin-3-yl)coumarin (18c), the most potent compound of these series (IC
= 60 nM), was subjected to further in vivo studies in a reserpine-induced mouse PD model. The obtained results suggest a promising potential for 18c as antiparkinsonian agent. Molecular modeling studies also provided valuable information about the enzyme-drug interactions and the potential pharmacokinetic profile of the novel compounds.


Synthesis of a New Series of Nitrogen/Sulfur Heterocycles by Linking Four Rings: Indole; 1,2,4-Triazole; Pyridazine; and Quinoxaline

Ahmed T A Boraei, Ahmed A M Sarhan, Sammer Yousuf, Assem Barakat
PMID: 31973234   DOI: 10.3390/molecules25030450

Abstract

A new series of nitrogen and sulfur heterocyclic systems were efficiently synthesized by linking the following four rings: indole; 1,2,4-triazole; pyridazine; and quinoxaline hybrids. The strength of the acid that catalyzes the condensation of 4-amino-5-(1
-indol-2-yl)-2,4-dihydro-3
-1,2,4-triazole-3-thione
with aromatic aldehydes controlled the final product. Reflux in glacial acetic acid yielded Schiff bases
-
, whereas concentrated HCl in ethanol resulted in a cyclization product at C-3 of the indole ring to create indolo-triazolo-pyridazinethiones
-
. This fascinating cyclization approach was applicable with a wide range of aromatic aldehydes to create the target cyclized compounds in excellent yield. Additionally, the coupling of the new indolo-triazolo-pyridazinethiones
-
with 2,3-bis(bromomethyl)quinoxaline, as a linker in acetone and K
CO
, yielded 2,3-bis((5,6-dihydro-14
-indolo[2,3-d]-6-aryl-[1,2,4-triazolo][4,3-b]pyridazin-3 ylsulfanyl)methyl)quinoxalines
-
in a high yield. The formation of this new class of heterocyclic compounds in high yields warrants their use for further research. The new compounds were characterized using nuclear magnetic resonance (NMR) and mass spectral analysis. Compound
was further confirmed by the single crystal X-ray diffraction technique.


Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile

Abida Khan, Anupama Diwan, Hamdy Kh Thabet, Mohd Imran, Md Afroz Bakht
PMID: 32344801   DOI: 10.3390/molecules25092002

Abstract

Cyclooxygenase-2 (COX-2) is implicated in the development of chronic inflammatory diseases. Recently, pyridazine derivatives have emerged as a novel prototype to develop COX-2 inhibitors. Accordingly, some pyridazine-based COX-2 inhibitors are reported herein. The reaction of aldehyde
and different hydrazines yielded the corresponding hydrazones. The hydrazones were further derivatized to the title compounds, which were assessed for COX-1 and COX-2 inhibitory action, gastric ulcerogenic effects, and lipid peroxidation properties. Molecular docking studies and determination of the physicochemical parameters were also carried out. The allocated structures of the reported compounds were coherent with their spectroscopic data. The compounds
(IC
= 15.50 nM, 114.77%),
(IC
= 17.50 nM, 101.65%),
(IC
= 17.10 nM, 104.03%),
(IC
= 16.90 nM, 105.26%), and
(IC
= 17.70 nM, 100.5%) displayed better COX-2 inhibition than celecoxib (IC
= 17.79 nM, 100%). These outcomes were harmonious with the molecular docking studies of
,
,
,
, and
. These compounds also displayed comparable onset and the duration of action concerning celecoxib and indomethacin in the in vivo studies. No ulcerogenic effects were observed for
and
, whereas
,
, and
showed an insignificant ulcerogenic effect compared to celecoxib. The compounds
,
,
,
, and
displayed a better lipid peroxidation profile than celecoxib and indomethacin. The compounds
(%ABS = 84.09),
(%ABS = 84.09),
(%ABS = 66.87),
(%ABS = 75.02), and
(%ABS = 81.42) also displayed appreciable calculated absorption compared to celecoxib (%ABS = 82.09). The compounds
,
,
,
, and
have been recognized and postulated as non-ulcerogenic COX-2 inhibitors with promising physicochemical parameters and gastric safety profile. These compounds may be useful candidates to combat diseases caused by higher levels of COX-2.


Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities

Maiy Y Jaballah, Rabah A T Serya, Nasser Saad, Sohair M Khojah, Marawan Ahmed, Khaled Barakat, Khaled A M Abouzid
PMID: 31852269   DOI: 10.1080/14756366.2019.1651723

Abstract

Pyridazine scaffolds are considered privileged structures pertaining to its novelty, chemical stability, and synthetic feasibility. In our quest towards the development of novel scaffolds for effective vascular endothelial growth 2 (VEGFR-2) inhibition with antiangiogenic activity, four novel series of pyridazines were designed and synthesised. Five of the synthesised compounds; namely (
exhibited potent VEGFR-2 inhibitory potency (>80%); with IC
values ranging from low micromolar to nanomolar range; namely compounds
with (1.8 µM, 1.3 µM, 1.4 µM, 107 nM), respectively. Moreover, 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative
exhibited nanomolar potency towards VEGFR-2 (60.7 nM). In cellular assay, the above compounds showed excellent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells at 10 μM concentration. Finally, an extensive molecular simulation study was performed to investigate the probable interaction with VEGFR-2.


Explore Compound Types